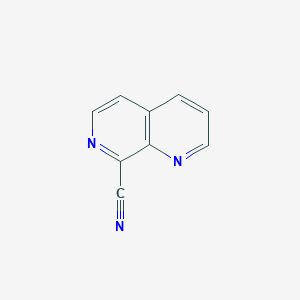

1,7-Naphthyridine-8-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7-naphthyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-8-9-7(3-5-11-8)2-1-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMDZBWHIUFVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthyridine Carbonitrile Scaffolds

Classical and Green Approaches in Naphthyridine Synthesis

The foundational methods for constructing the fused pyridine (B92270) ring system of naphthyridines have been refined over more than a century. These reactions, while classic, continue to be adapted with modern techniques to improve yields, reduce environmental impact, and expand substrate scope.

Friedlander Condensation and its Variants

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline (B57606) and naphthyridine rings. wikipedia.orgnih.gov The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. jk-sci.com

The mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org For naphthyridine synthesis, an appropriately substituted aminopyridine aldehyde or ketone serves as the starting material. For instance, 2-aminonicotinaldehyde can react with various ketones to form substituted 1,8-naphthyridines. nih.govcambridge.org

Recent advancements have focused on greener approaches, such as using water as a solvent and employing biocompatible catalysts like choline (B1196258) hydroxide, to facilitate the reaction on a gram scale with excellent yields. acs.orgacs.org These modified conditions not only improve the environmental footprint but also simplify product isolation. acs.org

Skraup Reaction and its Applications to Naphthyridine Synthesis

The Skraup reaction is one of the oldest and most direct methods for quinoline synthesis, first reported by Zdenko Skraup in 1880. numberanalytics.comwikipedia.org The classic reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to form the aromatic quinoline ring. numberanalytics.com

This methodology has been successfully adapted for the synthesis of various naphthyridine isomers by replacing aniline with an appropriate aminopyridine. oregonstate.eduthieme-connect.deiipseries.org For example, 3-aminopyridine (B143674) can be used to synthesize 1,5-naphthyridine (B1222797), and 4-aminopyridine (B3432731) can yield 1,6-naphthyridine (B1220473). iipseries.orgrsc.org Although historically considered a violent reaction, modifications using milder oxidizing agents like arsenic acid or alternative reaction media have improved its safety and applicability. wikipedia.orgacs.org The Skraup reaction has been used to obtain various fused naphthyridines, such as naphtho[2,1-f] numberanalytics.comrsc.orgnaphthyridine. jst.go.jpmdpi.com

Doebner Reaction for Naphthyridine Derivatives

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org A related synthesis, the Doebner-Miller reaction, is an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to yield quinolines. wikipedia.orgsynarchive.com This method is often considered a modification of the Skraup synthesis. wikipedia.org

The application of the Doebner reaction to aminopyridines allows for the synthesis of naphthyridine carboxylic acids. oregonstate.edu The reaction's success is dependent on the electronic properties of the aminopyridine ring, as electron-releasing groups are often necessary to facilitate the desired cyclization at a ring carbon rather than the pyridine nitrogen. oregonstate.edu For example, the reaction of 2-aminopyridine (B139424) with benzaldehyde (B42025) and pyruvic acid has been studied, with the direction of cyclization being a key consideration. oregonstate.edu It has been noted that in some cases, such as with 2-chloro-5-aminopyridine, the reaction may fail to produce the expected naphthyridine, instead yielding a pyrrolidine (B122466) derivative. wikipedia.org

Gould-Jacobs Synthesis and Extension to Carbonitriles

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which exist predominantly in their 4-oxo tautomeric form. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgjasco.ro Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline. wikipedia.org

This reaction has been effectively extended to the synthesis of naphthyridine scaffolds bearing a carbonitrile group. By using an aminopyridine instead of an aniline and a reagent like the ethyl ester of 3-ethoxy-2-cyano-acrylic acid, one can directly synthesize 4-hydroxy-naphthyridine-3-carbonitriles. researchgate.netresearchgate.net This modified approach serves as an efficient alternative to the Friedländer condensation for accessing these valuable intermediates. researchgate.netresearchgate.net The reaction is particularly effective for anilines and aminopyridines with electron-donating groups. wikipedia.org

Knorr and Combes Syntheses in Naphthyridine Chemistry

Both the Knorr and Combes syntheses are classical methods originally developed for quinoline production. oregonstate.edu The Knorr quinoline synthesis involves the reaction of a β-ketoanilide in the presence of a strong acid, while the Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone. oregonstate.eduiipseries.org

These syntheses, like other classical methods, can be adapted for the preparation of naphthyridines by substituting the aniline precursor with an aminopyridine. oregonstate.eduthieme-connect.de The choice of starting materials and reaction conditions dictates the resulting substitution pattern on the newly formed ring. These methods contribute to the diverse toolkit available for constructing the naphthyridine framework, although their application may be less common than the Friedländer or Skraup reactions for this specific heterocyclic system. oregonstate.edu

Targeted Synthesis of Naphthyridine Carbonitriles

The direct synthesis of naphthyridine carbonitriles often employs multicomponent reactions that build the heterocyclic system while incorporating the nitrile functionality in a single sequence. One prominent approach is a three-component condensation.

A facile, single-step synthesis of 1,8-naphthyridine (B1210474) derivatives, including those with a 3-carbonitrile group, can be achieved at room temperature. This reaction involves the condensation of a substituted 2-aminopyridine, an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, and various aldehydes. organic-chemistry.org The use of a Lewis acid catalyst, such as an N-bromosulfonamide, promotes the reaction under mild conditions to afford the desired products in good yields. organic-chemistry.org This strategy highlights a modern, efficient route to functionalized naphthyridine scaffolds.

The table below summarizes research findings on the synthesis of various naphthyridine carbonitrile derivatives, demonstrating the versatility of these synthetic methodologies.

| Entry | Naphthyridine Scaffold | Starting Materials | Reagents/Conditions | Yield | Reference |

| 1 | 4-Hydroxy- rsc.orgresearchgate.netnaphthyridine-3-carbonitrile | 3-Aminopyridine, Ethyl ester of 3-ethoxy-2-cyano-acrylic acid | Cyclisation | N/A | researchgate.net |

| 2 | 4-Hydroxy- rsc.orgwikipedia.orgnaphthyridine-3-carbonitrile | 2-Aminopyridine, Ethyl ester of 3-ethoxy-2-cyano-acrylic acid | Cyclisation | N/A | researchgate.net |

| 3 | 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile | 2-Aminopyridine, Malononitrile, Benzaldehyde | N-bromosulfonamide | Good | organic-chemistry.org |

| 4 | 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, 5-nitrofuran-2-carbonyl chloride | Et3N, DCM | N/A | nih.gov |

| 5 | 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile | 2-Aminopyridine, Malononitrile, 4-Chlorobenzaldehyde | N-bromosulfonamide | Good | organic-chemistry.org |

Approaches for 1,8-Naphthyridine-3-carbonitrile (B1524053) Derivatives

The 1,8-naphthyridine framework is a common target in medicinal chemistry. One prominent route to its carbonitrile derivatives involves a three-component condensation reaction. This method utilizes substituted 2-aminopyridines, an active methylene compound like malononitrile or ethyl cyanoacetate, and various aldehydes. organic-chemistry.org The reaction proceeds under mild, room-temperature conditions, often facilitated by a Lewis acid catalyst such as an N-bromosulfonamide, to afford the desired 1,8-naphthyridine derivatives in good yields. organic-chemistry.org

A molecular hybridization approach has also been employed to synthesize a series of 1,8-naphthyridine-3-carbonitrile derivatives. rsc.orgrsc.org In one such synthesis, derivatives were prepared and evaluated for anti-mycobacterial activity. rsc.orgrsc.org The structures of these compounds were confirmed using 1H NMR, 13C NMR, and LCMS analyses. rsc.orgrsc.org This research highlighted several compounds with significant to moderate activity against Mycobacterium tuberculosis. rsc.org

Table 1: Examples of Synthesized 1,8-Naphthyridine-3-carbonitrile Derivatives and their Anti-tubercular Activity

| Compound ID | Description | MIC (μg/mL) | Citation |

|---|---|---|---|

| ANA-12 | A derivative containing a 5-nitrofuran heteroaromatic ring attached to a piperazine (B1678402) moiety. | 6.25 | rsc.orgrsc.org |

| ANC-2 | A 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivative. | 12.5 | rsc.org |

| ANA-1 | An N-phenylacetamide derivative. | 12.5 | rsc.org |

| ANA-6 | An N-phenylacetamide derivative. | 12.5 | rsc.org |

| ANA-7 | An N-phenylacetamide derivative. | 12.5 | rsc.org |

| ANA-8 | An N-phenylacetamide derivative. | 12.5 | rsc.org |

| ANA-10 | An N-phenylacetamide derivative. | 12.5 | rsc.org |

Synthesis of 1,6-Naphthyridine Carbonitrile Derivatives

The synthesis of the 1,6-naphthyridine scaffold can be approached from pre-formed pyridine or pyridone rings. nih.gov One established method for producing 1,6-naphthyridin-2(1H)-ones starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov Treatment of this starting material with malononitrile in the presence of sodium methoxide (B1231860) leads to a tautomeric system which, upon subsequent reaction with a hydrogen halide, yields 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. nih.gov

Historically, the Skraup reaction, which involves heating an aminopyridine with a glycerol derivative in the presence of sulfuric acid and an oxidizing agent, was used for naphthyridine synthesis. acs.org While early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine were not successful, later refinements of the Skraup reaction, such as using 4-aminopyridine-N-oxide as the starting material, allowed for the preparation of 1,6-naphthyridine in modest yields after a final reduction step. acs.org

Synthesis of 2,7-Naphthyridine-4-carbonitrile Derivatives

The 2,7-naphthyridine (B1199556) core can be constructed via multicomponent reactions. A three-component reaction has been developed that forms dihydro-2,7-naphthyridine-1-ones from the reaction of an aldehyde, an amine, and a suitable pyridine precursor. acs.org These dihydro intermediates are typically unstable and can be subsequently oxidized to the corresponding 2,7-naphthyridinones. acs.org While these products are not carbonitriles themselves, the syntheses often start from nicotinamides or nitriles, demonstrating a viable pathway to this scaffold. acs.org For instance, analogs of the natural product lophocladine A, which features a 2,7-naphthyridine core, have been synthesized using these methods. acs.org

Nitrile Hydration and Cyclization Strategies

The carbonitrile group on a naphthyridine scaffold can be a versatile synthetic handle. One of the fundamental transformations of nitriles is their hydration to form primary amides. orgsyn.org This reaction is traditionally carried out under strong acidic or basic conditions, which can sometimes lead to the formation of carboxylic acids as byproducts. orgsyn.org

To overcome these limitations, milder, metal-catalyzed hydration methods have been developed. Catalytic systems using palladium, rhodium, manganese, or nickel nanoparticles have been shown to efficiently hydrate (B1144303) a wide range of nitriles to their corresponding amides with good functional group tolerance. researchgate.netresearchgate.net For example, a rhodium-catalyzed method utilizes acetaldoxime (B92144) as the hydrating agent, which avoids the use of water as a direct nucleophile and simplifies product work-up as the byproducts are volatile or water-soluble. orgsyn.org This transformation is highly relevant for modifying naphthyridine carbonitriles into naphthyridine carboxamides, which are also important in medicinal chemistry. researchgate.net

Furthermore, the nitrile group can participate directly in cyclization reactions. Intramolecular and intermolecular cyclizations involving nitrile groups are key steps in the synthesis of various fused heterocyclic systems. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that contains atoms from all starting materials. rsc.org These reactions are powerful tools for rapidly building molecular complexity and are well-suited for the synthesis of heterocyclic libraries, including naphthyridines. acs.org

Several MCRs have been reported for the synthesis of various naphthyridine isomers:

1,8-Naphthyridines: A three-component reaction of 2-aminopyridines, aldehydes, and active methylene nitriles (e.g., malononitrile) provides a direct route to 2-amino-1,8-naphthyridine-3-carbonitrile derivatives. organic-chemistry.org

1,6-Naphthyridines: An ABB'-type multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA), has been used to diastereoselectively synthesize pyrano- and furano-fused naphthyridines. ekb.eg

2,7-Naphthyridines: A three-component reaction has been developed to produce 2,7-naphthyridin-1-ones, which are analogs of bioactive natural products. acs.org This reaction tolerates a wide variety of aldehydes and amines. acs.org

Pseudo-MCRs, where one reactant participates in multiple steps, have also been employed. rsc.org These reactions often involve an initial Knoevenagel condensation followed by subsequent cyclization steps to build the heterocyclic core. rsc.org

Table 2: Overview of Multicomponent Reactions for Naphthyridine Synthesis

| Naphthyridine Scaffold | Reactants | Catalyst/Conditions | Key Features | Citation |

|---|---|---|---|---|

| 1,8-Naphthyridine | 2-Aminopyridine, Aldehyde, Malononitrile/Cyanoacetate | N-Bromosulfonamide | Single-step, room temperature synthesis. | organic-chemistry.org |

| 1,6-Naphthyridine | 4-Aminopyridine, Cyclic Enol Ethers | Camphor Sulfonic Acid (CSA) | Diastereoselective synthesis of fused systems. | ekb.eg |

| 2,7-Naphthyridine | Aldehyde, Amine, Pyridine precursor | Mildly acidic conditions | Forms dihydro-naphthyridone intermediates. | acs.org |

Advanced Synthetic Transformations

Beyond the initial construction of the naphthyridine ring, advanced transformations are used to further functionalize the scaffold. Nucleophilic aromatic substitution is a key reaction for introducing a wide range of substituents onto the electron-deficient naphthyridine ring system.

Nucleophilic Aromatic Substitution (SNAr) in Naphthyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electron-rich benzene (B151609) rings, aromatic systems that are rendered electron-poor by the presence of heteroatoms or electron-withdrawing groups are susceptible to nucleophilic attack. masterorganicchemistry.com Naphthyridines, containing two electron-withdrawing nitrogen atoms, are prime candidates for SNAr reactions. wikipedia.orgnumberanalytics.com

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the leaving group. libretexts.org The reactivity is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate. libretexts.org

In heterocyclic systems like pyridines and naphthyridines, the ring nitrogen atoms delocalize the negative charge of the Meisenheimer complex, activating the ortho and para positions towards attack. wikipedia.org This principle is exploited in the synthesis of substituted naphthyridines. For example, a chloro-substituted pyridine can react with an amine and subsequently undergo condensation to form a 1,6-naphthyridin-2(1H)-one, a reaction that involves an initial SNAr step. nih.gov Similarly, the reaction of 4-chloro-2-methyl-6-phenylbenzo[c] rsc.orgekb.egnaphthyridine with various nitrogen and sulfur nucleophiles demonstrates the utility of SNAr for functionalizing a pre-formed naphthyridine system. nsc.ru

Cross-Coupling Reactions for Naphthyridine Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the naphthyridine core. Palladium- and nickel-catalyzed reactions are particularly prominent in this regard.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, and it has been successfully applied to the arylation of naphthyridine scaffolds. researchgate.netresearchgate.netresearchgate.net This reaction typically involves the coupling of a halo-naphthyridine with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. researchgate.netorganic-chemistry.org

Research has demonstrated the synthesis of various aryl-substituted naphthyridines, including derivatives of 1,8-naphthyridine and 1,5-naphthyridine. researchgate.netresearchgate.net For instance, 4-aryl-1,8-naphthyridin-2(1H)-ones have been prepared via Suzuki coupling as key intermediates for pharmacologically active compounds. researchgate.net The synthesis of 6,8-disubstituted 1,7-naphthyridines as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) has also been achieved using palladium-catalyzed cross-coupling reactions. Furthermore, the development of environmentally friendly Suzuki coupling protocols, often utilizing aqueous media, has made this methodology even more attractive for large-scale synthesis. researchgate.netrsc.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. harvard.edunih.gov

Table 1: Examples of Suzuki Cross-Coupling for Naphthyridine Arylation

| Naphthyridine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindole | p-Tolyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | Water-acetonitrile (4:1) | >92 | nih.gov |

| 5-Bromoindole | p-Methoxyphenyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | Water-acetonitrile (4:1) | >92 | nih.gov |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | High | researchgate.net |

| Aryl Halide | p-Tolyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | Water-acetonitrile (4:1) | - | nih.gov |

| Aryl Chloride | p-Tolyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | Water-acetonitrile (4:1) | - | nih.gov |

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers a powerful alternative for the functionalization of naphthyridines. wikipedia.orgthermofisher.com A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc reagents, which can be prepared from a variety of precursors. wikipedia.orgthermofisher.com This methodology allows for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds, providing access to a wide range of substituted naphthyridines. wikipedia.org

The Negishi coupling has been successfully employed in the synthesis of unsymmetrical bipyridines and other heterocyclic systems. wikipedia.orgorgsyn.org In the context of naphthyridines, cobalt-catalyzed cross-couplings of halogenated naphthyridines with arylzinc chlorides have been reported to proceed efficiently, yielding polyfunctional arylated naphthyridines. nih.gov For instance, the reaction of 1-chloro-2,7-naphthyridine (B1590431) with various arylzinc reagents in the presence of a cobalt catalyst provides the corresponding 1-aryl-2,7-naphthyridines in good yields. nih.gov This method is particularly valuable for creating heteroaryl-heteroaryl linkages, which can be challenging with other coupling methods due to catalyst deactivation. nih.gov The choice between palladium and nickel catalysts can influence the reaction outcome, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org

Table 2: Examples of Negishi Cross-Coupling in Heterocyclic Synthesis

| Heterocyclic Halide | Organozinc Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | (Pyridin-2-yl)zinc chloride | Pd(PPh₃)₄ | - | wikipedia.org |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | wikipedia.org |

| 1-Chloro-2,7-naphthyridine | 2-Thienylzinc chloride | CoCl₂·2LiCl | 60 | nih.gov |

| 1-Chloro-4-iodo-2,7-naphthyridine | Phenylzinc chloride | Pd(dba)₂/SPhos | 82 | nih.gov |

| 1-Aryl-4-chloro-2,7-naphthyridine | Arylzinc chloride | CoCl₂·2LiCl | 91 | nih.gov |

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org While commonly used for the alkenylation of aryl and vinyl halides, the Heck reaction can also be ingeniously applied to the construction of heterocyclic rings, including the naphthyridine scaffold. nih.govclockss.org

A notable application of the Heck reaction in this context is the tandem Heck-lactamization to form a naphthyridinone ring. nih.gov In a specific example, the coupling of acrylanilides with 4-bromo-2-chloro-3-iodo-pyridine using palladium acetate (B1210297) as a catalyst can lead to the formation of 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones. nih.gov This transformation proceeds through an initial Heck coupling followed by an intramolecular lactamization, demonstrating a powerful strategy for the rapid assembly of the naphthyridinone core. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for directing the reaction towards the desired cyclized product and avoiding the formation of simple bis-Heck products. nih.govmdpi.com The development of an atom-economical protocol for the Heck-type vinylation of a chloropyridine using ethylene (B1197577) gas has also been reported as a key step in the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.org

Table 3: Heck Reaction for Naphthyridinone Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Acrylanilides | 4-Bromo-2-chloro-3-iodo-pyridine | Palladium acetate | 5-Chloro-1-aryl-1,6-naphthyridin-2(1H)-ones | nih.gov |

| 2-Vinyl-3-acylpyridine | Ammonia | - | Dihydronaphthyridine | acs.org |

Smiles Rearrangement in Naphthyridine Chemistry

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where a connecting chain brings a nucleophile to an ipso-position of an aromatic ring, leading to the displacement of a substituent. chemistry-reaction.comwikipedia.orgnumberanalytics.com This rearrangement and its variants, such as the Truce-Smiles rearrangement, have emerged as powerful tools for the synthesis and transformation of heterocyclic systems. wikipedia.orgmanchester.ac.uk

In the realm of naphthyridine chemistry, a novel rearrangement process related to the Smiles rearrangement has been discovered. nih.gov The nucleophilic substitution of the chlorine atom in 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary cyclic amines can trigger an unexpected rearrangement to form 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov This transformation is influenced by steric factors, including the nature of the substituent at the 7-position of the naphthyridine ring and the cyclic amine used. nih.gov Theoretical studies on a similar S-N type Smiles rearrangement on a pyridine ring suggest the reaction proceeds through a two-step mechanism involving intramolecular ipso-substitution followed by ring closure, which is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net This type of rearrangement offers a regioselective route to novel 1-oxo-2,7-naphthyridine compounds. nih.gov

Heterocyclization Reactions for Fused Naphthyridine Systems

The construction of fused naphthyridine systems, where the naphthyridine core is annulated with another heterocyclic or carbocyclic ring, is a key strategy for expanding the chemical space and accessing molecules with complex architectures and unique properties. researchgate.netnih.gov A variety of heterocyclization reactions are employed for this purpose, often involving multicomponent reactions or tandem processes that efficiently build molecular complexity from simple starting materials. researchgate.net

One effective approach involves the multicomponent reaction of an enhydrazinoketone, an aromatic aldehyde, and a malononitrile dimer to yield substituted hexahydrobenzo[b] researchgate.netwikipedia.orgnaphthyridine-3-carbonitriles. researchgate.net This reaction proceeds through a Knoevenagel-Michael tandem reaction followed by intramolecular heterocyclization. researchgate.net Another powerful method for constructing fused systems is the Friedländer annulation, which has been used to prepare benzo[b] nih.govwikipedia.orgnaphthyridines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions can be designed to proceed in a tandem fashion, where an initial intermolecular coupling is followed by an intramolecular cyclization to afford the fused naphthyridine. For example, the Pd(PPh₃)₄-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids containing an ortho-formyl group leads to spontaneous cyclization, yielding thieno nih.govwikipedia.orgnaphthyridines. nih.gov

Reactivity and Functionalization of Naphthyridine Carbonitrile Scaffolds

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other moieties, significantly expanding the synthetic utility of the 1,7-naphthyridine-8-carbonitrile core.

While "cyanation" typically refers to the introduction of a nitrile, in the context of the functionalization of the pre-formed this compound, this section pertains to reactions involving the cyano group itself. The nitrile group is a valuable precursor in heterocyclic chemistry. For instance, the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been achieved through molecular hybridization approaches, highlighting the importance of the carbonitrile moiety in building complex molecular architectures rsc.org.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield valuable derivatives. The reaction typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid.

Amide Formation : Partial hydrolysis of the nitrile leads to the formation of a primary amide (1,7-naphthyridine-8-carboxamide). This transformation can be catalyzed by acids or bases.

Carboxylic Acid Formation : Complete hydrolysis, often requiring more stringent conditions, converts the nitrile group into a carboxylic acid (1,7-naphthyridine-8-carboxylic acid) libretexts.org. This process involves the initial formation of the amide, which is then hydrolyzed further libretexts.org.

Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org. This reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile libretexts.org.

| Starting Material | Reagents/Conditions | Product | Functional Group Transformation |

| This compound | H₂O, H⁺ or OH⁻ (mild) | 1,7-Naphthyridine-8-carboxamide | Nitrile to Amide |

| This compound | H₂O, H⁺ or OH⁻ (strong) | 1,7-Naphthyridine-8-carboxylic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH₄ 2. H₂O | 8-(Aminomethyl)-1,7-naphthyridine | Nitrile to Primary Amine |

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core

The reactivity of the naphthyridine core is analogous to that of pyridine (B92270), which is characterized by a π-deficient system. This electronic nature dictates its behavior in substitution reactions.

Electrophilic Substitution : The 1,7-naphthyridine (B1217170) ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. uoanbar.edu.iq Such reactions, if they occur at all, require very harsh conditions and are not common. uoanbar.edu.iq The reaction is further disfavored in acidic media, as protonation of a nitrogen atom creates a positively charged pyridinium-like ion, which strongly deactivates the ring. uoanbar.edu.iq

Nucleophilic Substitution : Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atoms (positions 2, 6, and 8). A precursor molecule, such as 8-chloro-1,7-naphthyridine, would be expected to react readily with various nucleophiles to introduce the carbonitrile group or other substituents. The reactivity of related benzo[c] uoanbar.edu.iqrsc.orgnaphthyridines shows that the site of nucleophilic attack can depend on the nature of the nucleophile and the reaction conditions researchgate.net. For example, studies on a 1-chloro-6-phenoxy-benzo[c] uoanbar.edu.iqrsc.orgnaphthyridine derivative demonstrated that anilines and thiols react at position 1, while alkylamines and alkoxides react at position 6. researchgate.net

| Reagent Type | Favored Reaction | Typical Positions | Rationale |

| Electrophiles (e.g., NO₂⁺) | Disfavored | - | Electron-deficient ring deactivates against attack. |

| Nucleophiles (e.g., RO⁻, RNH₂) | Favored | 2, 6, 8 | Electron-withdrawing nitrogens stabilize the negatively charged intermediate. |

Side Chain Modifications and Derivatization Strategies

The this compound scaffold can be further functionalized by modifying other substituents on the ring, assuming the core structure remains intact during the reactions. For example, functionalization of methyl groups on a 1,8-naphthyridine (B1210474) core has been demonstrated, indicating that side-chain chemistry is a viable strategy for creating diverse derivatives acs.org. Similarly, various substituents have been introduced onto the 1,8-naphthyridine core in the synthesis of potential antibacterial agents mdpi.com. These strategies can be applied to the 1,7-naphthyridine isomer to produce a library of compounds with varied properties.

Oxidations and Reductions in Naphthyridine Chemistry

The 1,7-naphthyridine core can undergo both oxidation and reduction reactions, leading to significant changes in its structure and properties.

Oxidations : The nitrogen atoms in the 1,7-naphthyridine ring can be oxidized to form N-oxides. The design and synthesis of 1,7-naphthyridine 1-oxides have been reported as a novel class of kinase inhibitors nih.gov. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting N-oxide oxygen was found to be essential for biological activity in that study nih.gov.

Reductions : The aromatic rings of the naphthyridine system can be reduced under various conditions. Catalytic reduction of 1,7-naphthyridine with palladium on charcoal results in a mixture of 1,2,3.4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine rsc.org. More exhaustive reduction, for instance with sodium and ethanol, can lead to the fully saturated decahydro-1,7-naphthyridine rsc.org.

| Reaction Type | Reagent/Catalyst | Product(s) |

| Oxidation | Peroxy acid (e.g., m-CPBA) | 1,7-Naphthyridine 1-oxide |

| Partial Reduction | H₂, Pd/C | 1,2,3,4-Tetrahydro-1,7-naphthyridine & 5,6,7,8-Tetrahydro-1,7-naphthyridine |

| Full Reduction | Na, EtOH | Decahydro-1,7-naphthyridine |

Metal Complex Formation with Naphthyridine Ligands

The 1,7-naphthyridine framework, with its two nitrogen atoms held in a specific geometry, can act as a bidentate chelating ligand for various metal ions. Naphthyridine-based ligands are known to form stable bimetallic and polymetallic complexes acs.orgnih.gov. The nitrogen atoms coordinate to metal centers, creating a rigid structure that can be exploited in catalysis and materials science rsc.orgresearchgate.net. For example, 1,8-naphthyridine-based ligands have been used to synthesize dinuclear first-row transition metal complexes, where the ligand's rigidity enforces specific pseudo-octahedral geometries around the metal centers rsc.orgresearchgate.net. These complexes can feature open coordination sites that are of interest in catalyst design rsc.orgresearchgate.net. While much of the research has focused on the 1,8-isomer, the principles of chelation apply to the 1,7-naphthyridine scaffold as well, allowing it to support the formation of unique metal-organic structures.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

Proton NMR (¹H NMR) Analysis

Proton NMR spectra of naphthyridine derivatives provide key insights into the electronic environment of the protons. For the parent 1,7-naphthyridine (B1217170), the spectrum displays a characteristic AMX pattern for the H4, H3, and H2 protons, and an AX pattern for the H5 and H6 protons. sphinxsai.com The most deshielded proton, H8, appears as a distinct singlet at 9.66 ppm. sphinxsai.com In substituted 1,7-naphthyridines, these chemical shifts are altered depending on the nature and position of the substituents. For instance, in a 6-amino-8-bromo-1,7-naphthyridine derivative, the spectrum showed three well-defined quartets at 8.47, 7.98, and 7.33 ppm, which were assigned to H2, H4, and H3, respectively. sphinxsai.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. oregonstate.edulibretexts.orgudel.edu The nitrile carbon in nitrile-containing compounds typically appears in the range of 110-120 ppm. oregonstate.edu Aromatic and alkene carbons generally resonate between 110-170 ppm. oregonstate.edu For instance, the ¹³C NMR spectrum of 4-hydroxy-1(2H)isoquinolone-3-carboxylic acid ethyl ester, a related heterocyclic compound, showed signals for the aromatic and heterocyclic carbons in the range of 108.3 to 164.8 ppm. dntb.gov.ua The analysis of ¹³C NMR spectra of various 1,6- and 1,7-naphthyridine derivatives has provided valuable data on their structure, including the influence of substituents and intermolecular hydrogen bonding. dntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org The molecular weight of the parent 1,7-naphthyridine is 130.1466 g/mol . nist.govnist.gov The mass spectrum of 1,7-naphthyridine shows a prominent molecular ion peak. nist.gov In derivatives of 1,8-naphthyridine-3-carbonitrile (B1524053), electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weights of synthesized compounds. rsc.org The fragmentation patterns observed in the mass spectra of nitazene (B13437292) analogs, which share some structural similarities with naphthyridines, have been characterized to aid in the identification of new derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uhcl.edupressbooks.pub A key feature in the IR spectrum of 1,7-naphthyridine-8-carbonitrile and its derivatives is the characteristic stretching vibration of the nitrile (C≡N) group, which appears as a sharp and intense band typically in the region of 2200-2260 cm⁻¹. spectroscopyonline.comlibretexts.org For instance, various 1,8-naphthyridine-3-carbonitrile analogues exhibit a strong nitrile peak around 2217-2244 cm⁻¹. rsc.orgnih.gov The IR spectra of 1,7-naphthyridine and its derivatives also show characteristic bands for C-H stretching above and below 3000 cm⁻¹ and ring skeletal vibrations in the 1600-1350 cm⁻¹ region. sphinxsai.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to determine its empirical formula. This technique is crucial for confirming the successful synthesis of a target molecule. For a series of synthesized 1,8-naphthyridine-3-carbonitrile derivatives, elemental analysis was performed, and the found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values, thus confirming their elemental composition. rsc.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's absolute structure. nih.govmdpi.com This method has been applied to derivatives of naphthyridines to elucidate their crystal structures. For example, a single crystal X-ray diffraction study of a 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivative (ANC-5) confirmed its structure and revealed that it crystallizes in the triclinic crystal system. nih.gov The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Data Tables

Table 1: Spectroscopic Data for Selected Naphthyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ṽ, cm⁻¹) | MS (m/z) |

| 2-(4-(Piperidin-1-yl)phenyl)-1,8-naphthyridine-3-carbonitrile | 8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H) | 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48 | 3368, 2853, 2242, 1594, 1499 | [M+H]⁺ 240.15 |

| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Not Provided | 166.83, 164.85, 159.89, 157.31, 149.46, 146.06, 141.60, 137.87, 131.90, 128.72, 119.65, 117.74, 112.04, 107.38, 48.25, 31.92, 29.32, 16.83 | 3349, 2243, 2021, 1677, 1483 | [M+Na]⁺ 423.25 |

| 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Not Provided | 167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 48.00, 44.84, 44.51 | 3350, 3016, 2244, 2221, 1680, 1491 | [M+H]⁺ 373.25 |

| 2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Not Provided | 169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85 | 3347, 3010, 2217, 1670, 1456 | [M-H]⁻ 399.10 |

| 2-(4-((4-Bromophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 8.99 (d, J = 3.1 Hz, 2H) | Not Provided | 3354, 2244, 2220, 1682, 1483 | Not Provided |

Table 2: Elemental Analysis Data for Selected Naphthyridine Derivatives

| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| 2-(4-(Piperidin-1-yl)phenyl)-1,8-naphthyridine-3-carbonitrile | 65.25 | 65.20 | 5.48 | 5.50 | 29.27 | 29.23 |

| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 68.98 | 68.90 | 6.04 | 6.15 | 20.99 | 20.01 |

| 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 67.73 | 67.63 | 5.41 | 5.30 | 22.57 | 22.60 |

| 2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 68.98 | 68.93 | 6.04 | 6.12 | 20.99 | 20.04 |

Biological Activity and Molecular Mechanisms of Naphthyridine Carbonitrile Derivatives in Vitro Studies

Antimicrobial Activities

The antimicrobial potential of naphthyridine carbonitrile derivatives has been evaluated against a broad spectrum of pathogenic microorganisms, including mycobacteria, bacteria, fungi, and viruses. These studies have revealed that specific structural modifications to the naphthyridine core can lead to compounds with significant and sometimes selective antimicrobial properties.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of novel therapeutics. researchgate.netnih.gov Several studies have highlighted the promise of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives as anti-tubercular agents.

In one study, a series of twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives were synthesized and tested for their effectiveness against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). rsc.orgnih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL. rsc.orgnih.gov Notably, the derivative ANA-12, which incorporates a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) moiety, demonstrated remarkable anti-tubercular activity with a MIC value of 6.25 μg/mL, equivalent to the standard drug ethambutol. nih.gov Other derivatives, including ANC-2, ANA-1, ANA 6–8, and ANA-10, also showed good to moderate activity with MIC values of 12.5 μg/mL. rsc.orgnih.gov Further research has identified other 1,8-naphthyridine (B1210474) derivatives with potent activity against both drug-sensitive (H37Rv) and multi-drug resistant (MDR) strains of Mtb. nih.govrsc.org For instance, one of the most active molecules reported showed MIC values of 0.19 and 0.04 μM against Mtb H37Rv and MDR-TB, respectively. nih.govrsc.org Another derivative displayed a MIC of 0.25 ± 0.04 μg/mL against the H37Rv strain. nih.govrsc.org

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| ANA-12 | 6.25 µg/mL | rsc.orgnih.gov |

| ANC-2 | 12.5 µg/mL | rsc.orgnih.gov |

| ANA-1 | 12.5 µg/mL | rsc.orgnih.gov |

| ANA 6-8 | 12.5 µg/mL | rsc.orgnih.gov |

| ANA-10 | 12.5 µg/mL | rsc.orgnih.gov |

| Compound C | 6.25 µg/mL | nih.govrsc.org |

| Compound D | 0.25 ± 0.04 µg/mL | nih.govrsc.org |

The antibacterial activity of naphthyridine derivatives extends beyond mycobacteria to a range of Gram-positive and Gram-negative bacteria. The foundational compound in this class, nalidixic acid (a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid), was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov

More recent investigations into various 1,8-naphthyridine derivatives have shown varied efficacy. Some derivatives exhibited good activity against Proteus vulgaris and Staphylococcus aureus. nih.gov Hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be particularly active against Bacillus subtilis, S. aureus, and Escherichia coli, with potency comparable to the standard drug ampicillin. nih.gov

However, not all derivatives show direct antibacterial action. A study on 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide found they had no clinically relevant antibacterial activity (MIC ≥ 1.024 µg/mL) against multi-resistant strains of E. coli, S. aureus, and Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.com Interestingly, these compounds demonstrated a synergistic effect when combined with fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin, significantly lowering the MIC of these antibiotics. nih.govresearchgate.netmdpi.com For example, in the presence of a subinhibitory concentration of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against E. coli dropped from 32 to 4 µg/mL, and that of lomefloxacin decreased from 16 to 2 µg/mL. nih.gov

| Derivative Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | B. subtilis, S. aureus, E. coli | Active, comparable to ampicillin | nih.gov |

| Various 1,8-naphthyridine derivatives | P. vulgaris, S. aureus | Good activity | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli, S. aureus, P. aeruginosa | No intrinsic activity (MIC ≥ 1.024 µg/mL), but potentiates fluoroquinolone activity | nih.govresearchgate.netmdpi.com |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, S. aureus, P. aeruginosa | No intrinsic activity (MIC ≥ 1.024 µg/mL), but potentiates fluoroquinolone activity | nih.govresearchgate.netmdpi.com |

Certain naphthyridine derivatives have also been evaluated for their antifungal properties. Studies have shown that the same hydrazono and azo derivatives of 1,8-naphthyridine that possess antibacterial qualities are also active against fungal pathogens. nih.gov Specifically, compounds featuring a 4-chlorophenyl ring demonstrated notable activity against Aspergillus niger and Candida albicans, showing efficacy comparable to the standard antifungal agent griseofulvin. nih.gov This indicates that the naphthyridine scaffold can be functionalized to target a broad range of microbial pathogens, including fungi. researchgate.netnih.gov

The therapeutic potential of naphthyridine derivatives extends to antiviral applications. researchgate.netrsc.orgnih.gov A series of 1,6-naphthyridine (B1220473) analogues showed a high level of activity against human cytomegalovirus (HCMV). nih.gov One derivative, in particular, was found to have a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of the commonly used antiviral drug ganciclovir (B1264) against different HCMV strains. nih.gov These compounds were also active against other herpesviruses, including Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). nih.gov The fact that these derivatives remained effective against ganciclovir-resistant HCMV strains suggests they operate through a novel mechanism of action. nih.gov

Furthermore, other research has identified 1,8-naphthyridine derivatives with potent anti-HIV activity. One such compound was shown to inhibit the HIV-1 Tat-mediated transcription process, a crucial step in the viral replication cycle. nih.govkuleuven.be

Understanding the molecular mechanisms by which naphthyridine carbonitrile derivatives exert their antimicrobial effects is crucial for the rational design of more effective drugs. A primary mechanism identified for this class of compounds is the inhibition of bacterial topoisomerase enzymes.

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes that control the topological state of DNA, making them critical for DNA replication, transcription, and repair. nih.govresearchgate.net These enzymes are the well-established targets of quinolone antibiotics. acs.org Naphthyridine derivatives, particularly those with a 4-oxo-1,8-naphthyridine-3-carboxylic acid core like nalidixic acid, function by selectively and reversibly blocking the A subunit of bacterial DNA gyrase. nih.gov

This inhibitory action prevents the religation of DNA strands after they have been cleaved by the enzyme, leading to the accumulation of DNA breaks and ultimately bacterial cell death. nih.gov Many newly synthesized 1,8-naphthyridine derivatives have been designed as potential DNA gyrase inhibitors. nih.govnih.gov For example, a series of 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) were synthesized as potential DNA gyrase inhibitors and showed activity against S. aureus and M. smegmatis. nih.gov In silico studies have further supported the hypothesis that 1,8-naphthyridine derivatives inhibit DNA gyrase. mdpi.com More advanced derivatives, termed novel bacterial topoisomerase inhibitors (NBTIs), have been shown to stabilize single-strand DNA breaks generated by both DNA gyrase and Topoisomerase IV. nih.gov Additionally, certain 1,8-naphthyridine derivatives have been investigated as inhibitors of human topoisomerase II, indicating their potential application in other therapeutic areas. nih.gov

Mechanisms of Action

Efflux Pump Inhibition

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism contributing to this phenomenon. nih.govresearchgate.net These transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), function as efflux pumps that actively extrude a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govdoaj.org The development of inhibitors for these efflux pumps is a key strategy to overcome MDR. researchgate.netfrontiersin.org

While derivatives of the isomeric 1,8-naphthyridine scaffold have been investigated for their ability to inhibit bacterial efflux pumps, there is a notable lack of specific in vitro studies on 1,7-Naphthyridine-8-carbonitrile derivatives as inhibitors of cancer-related efflux pumps like P-gp or MRP1. mdpi.com The potential for this class of compounds to reverse MDR in cancer cells by targeting ABC transporters remains an area for future investigation.

Interactions with Biological Targets

Beyond their effects on DNA, derivatives of 1,7-naphthyridine (B1217170) have been shown to interact with and inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition:

PIP4K2A Inhibition: Analogues of 1,7-naphthyridine have been investigated as inhibitors of PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha). This lipid kinase is implicated in the regulation of tumor growth, and its inhibition represents a potential therapeutic strategy. Machine learning and molecular docking studies have been employed to predict and understand the inhibitory activity of 1,7-naphthyridine derivatives against PIP4K2A. nih.gov The IC50 values for these analogues in a PIP4K2A ADP-Glo assay ranged from 0.066 to 18.0 μM. nih.gov

Tpl2 Kinase Inhibition: A series of 6-substituted-4-anilino- nih.govnih.gov-naphthyridine-3-carbonitriles have been synthesized and evaluated as inhibitors of Tpl2 kinase. researchgate.net Tpl2 is a key component of inflammatory signaling pathways and has been linked to cancer. These compounds were identified as potent, reversible, and ATP-competitive inhibitors of Tpl2 kinase. researchgate.net

p38 MAP Kinase Inhibition: Novel 1,7-naphthyridine 1-oxides have been designed and shown to be potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and is a target in both inflammatory diseases and cancer. The N-oxide oxygen was found to be crucial for the inhibitory activity and selectivity of these compounds. nih.gov

Other Kinases: The broader naphthyridine scaffold has been associated with the inhibition of a range of other kinases, including Janus kinases (JAKs), MASTL, and PKMYT1, highlighting the potential for this chemical class to target diverse signaling pathways involved in cancer. google.comnih.govresearchgate.net

These findings suggest that this compound derivatives may exert their biological effects through the modulation of various kinase signaling pathways, in addition to their interactions with DNA and associated enzymes.

Anticancer Potentials

Anti-proliferative Effects on Cancer Cell Lines (In Vitro)

Derivatives of the naphthyridine scaffold have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines in vitro. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Studies on various naphthyridine derivatives have reported a wide range of IC50 values, indicating that the potency is highly dependent on the specific substitutions on the naphthyridine core. For instance, certain pyrazolo-naphthyridine derivatives have shown potent activity, with some compounds exhibiting IC50 values in the low micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov Specifically, compound 5j was most active against HeLa cells with an IC50 of 6.4 ± 0.45 µM, while compound 5k was most effective against MCF-7 cells with an IC50 of 2.03 ± 0.23 µM. nih.gov

Another study on a series of naphthyridine derivatives reported IC50 values ranging from 0.7 µM to 172.8 µM against HeLa cells, 0.1 µM to 102.9 µM against HL-60 (leukemia) cells, and 2.7 µM to 124.6 µM against PC-3 (prostate cancer) cells. nih.gov In the same study, compounds with a C-2 naphthyl ring demonstrated particularly potent cytotoxicities. nih.gov

The following table summarizes the in vitro anti-proliferative activity of selected naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 5j | HeLa | 6.4 ± 0.45 |

| 5k | MCF-7 | 2.03 ± 0.23 |

| Derivative with C-2 naphthyl ring (16) | HeLa | 0.7 |

| Derivative with C-2 naphthyl ring (16) | HL-60 | 0.1 |

| Derivative with C-2 naphthyl ring (16) | PC-3 | 5.1 |

| Derivative 5b | MCF-7 | 11.25 ± 0.09 |

| Derivative 5b | A549 | 23.19 ± 0.45 |

| Derivative 5b | SiHa | 29.22 ± 0.35 |

| Derivative 5e | MCF-7 | 13.45 ± 0.09 |

| Derivative 5e | A549 | 26.24 ± 0.41 |

| Derivative 5e | SiHa | 30.18 ± 0.39 |

This table is based on data from multiple sources and represents the activity of various naphthyridine derivatives, not exclusively this compound.

Mechanisms of Action

DNA Intercalation

One of the proposed mechanisms for the anticancer activity of certain naphthyridine derivatives is their ability to act as DNA intercalating agents. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. google.com This interaction can lead to a distortion of the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. google.com The planar aromatic structure of the naphthyridine ring system is well-suited for such an interaction. While direct studies on this compound are limited, the broader class of naphthalimides, which share structural similarities, are recognized as potent DNA intercalators. researchgate.net

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov They function by creating transient breaks in the DNA strands, allowing for the passage of another strand, and then resealing the break. nih.gov These enzymes are critical for cell proliferation, making them important targets for anticancer drugs. nih.gov

Several naphthyridine derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.gov These compounds can stabilize the transient enzyme-DNA complex, leading to the accumulation of DNA strand breaks and subsequent cell death. nih.gov For example, some 1,8-naphthyridine derivatives have been shown to exert their cytotoxic effects by inhibiting topoisomerase II. nih.gov Furthermore, novel series of quinolone and naphthyridine derivatives have been designed as potential topoisomerase I inhibitors. mdpi.com The inhibition of these vital enzymes represents a key mechanism through which naphthyridine carbonitrile derivatives may exert their anti-proliferative effects.

An exploration into the biological activities and molecular mechanisms of this compound and its related derivatives reveals a complex and multifaceted profile of anticancer activity. In vitro studies have elucidated several key pathways through which these compounds exert their effects, ranging from the induction of programmed cell death to the inhibition of critical enzymatic processes that drive tumor growth and proliferation. This article delves into the specific molecular interactions and structure-activity relationships that define the therapeutic potential of this chemical scaffold.

2

3 Induction of Apoptosis and Cell Cycle Arrest

Naphthyridine derivatives have been shown to exert cytotoxic effects by triggering apoptosis and disrupting the normal progression of the cell cycle in cancer cells. One such derivative, the 1,7-naphthyridine alkaloid Bisleuconothine A, has been observed to induce cell cycle arrest at the G0/G1 phase in various human colon cancer cell lines, including SW480, HCT116, HT29, and SW620. semanticscholar.org This compound demonstrated significant antiproliferative properties with IC50 values of 2.74 µM, 3.18 µM, 1.09 µM, and 3.05 µM for these cell lines, respectively. semanticscholar.org

Furthermore, specific derivatives such as 1,7-naphthyridine-3-carbonitriles have been identified as inhibitors of Tpl2 kinase. nih.govmdpi.comaacrjournals.org Inhibition of this kinase can enhance the cell cycle arrest induced by other therapeutic agents. nih.gov Another complex 1,7-naphthyridine derivative, Elimusertib, has also been documented to induce apoptosis, as quantified by TUNEL assays in pediatric solid tumor cell lines. nih.govaacrjournals.org

| Cell Line | Cancer Type | IC50 (µM) | Effect |

|---|---|---|---|

| SW480 | Colon Cancer | 2.74 | G0/G1 Arrest |

| HCT116 | Colon Cancer | 3.18 | G0/G1 Arrest |

| HT29 | Colon Cancer | 1.09 | G0/G1 Arrest |

| SW620 | Colon Cancer | 3.05 | G0/G1 Arrest |

4 Kinase Inhibition (e.g., p38 MAP Kinase, VEGFR-2, c-Met)

The 1,7-naphthyridine scaffold is a versatile backbone for the development of potent kinase inhibitors targeting several key signaling pathways involved in cancer.

p38 MAP Kinase: A series of 1,7-naphthyridine 1-oxides have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase.

VEGFR-2: Research has been conducted on 1,5- and 1,7-naphthyridine derivatives as kinase inhibitors, with efforts to optimize their selectivity with respect to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). aacrjournals.org This indicates an interaction between the naphthyridine core and this key angiogenesis-related kinase. aacrjournals.org Computational modeling studies have also suggested that 1,7-naphthyridine analogues could be developed into novel VEGFR-2 inhibitors. researchgate.net

c-Met: The 1,7-naphthyridine structure has been identified as a potential scaffold in the design of inhibitors for the c-Met receptor tyrosine kinase. Patents have claimed various aminoheteroaryl compounds, including those with a 1,7-naphthyridine core, for their c-Met inhibitory activity, which is relevant for treating abnormal cell growth in various cancers. google.com

5 Tubulin Polymerization Inhibition

While the 1,7-naphthyridine scaffold is primarily associated with kinase inhibition, some related structures have shown activity against tubulin polymerization. For instance, a patent for kinase inhibitors mentions 4-anilino- acs.orgnih.govnaphthyridine-3-carbonitrile derivatives as part of a broader class of compounds, while also discussing tubulin polymerization inhibitors in a separate context. google.com Direct evidence strongly linking this compound specifically to tubulin polymerization inhibition is still emerging in the scientific literature.

6 Angiogenesis Inhibition

Derivatives of 1,7-naphthyridine have demonstrated significant anti-angiogenic properties. A notable example is the compound HH0043, which is built on a 1,7-naphthyridine scaffold and has been identified as a lead molecule exhibiting inhibition of neo-angiogenesis. acs.org In vivo studies confirmed its antiangiogenic effects. acs.org Additionally, a class of 1,7-naphthyridine-based inhibitors of MAP4K4 has been designed, showing efficacy in a model of retinal angiogenesis and demonstrating the potential of this scaffold to disrupt the formation of new blood vessels. nih.gov

7 Ras Protein Inhibition

The 1,7-naphthyridine scaffold has proven to be a promising foundation for the development of inhibitors targeting the Ras signaling pathway. A series of novel 1,7-naphthyridine derivatives were designed as inhibitors of Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor that activates KRAS. nih.gov The lead compound from this series, HH0043, showed a significant tumor inhibitory effect in a KRAS-mutated lung cancer xenograft model. nih.gov Further supporting this, patents have been filed for KRAS inhibitors that include the 1,7-naphthyridine moiety as a potential core chemical structure. google.comepo.org An indirect mechanism of action involves the inhibition of Tpl2 kinase, a downstream effector of Ras signaling, by 1,7-naphthyridine-3-carbonitriles. mdpi.comnih.gov

| Compound Series | Direct Target | Mechanism | Significance |

|---|---|---|---|

| HH0043 (1,7-Naphthyridine scaffold) | SOS1 | Inhibits GDP-GTP exchange on KRAS | Potent in vivo antitumor efficacy in KRAS-mutant models nih.gov |

| 1,7-Naphthyridine-3-carbonitriles | Tpl2 Kinase (MAP3K8) | Blocks downstream signaling from Ras | Inhibits TNF-α production and other inflammatory signals mdpi.comaacrjournals.orgnih.gov |

8 Telomerase Inhibition

Telomerase is a critical enzyme for cancer cell immortality, and its inhibition is a key therapeutic strategy. While research has focused on various molecular scaffolds for telomerase inhibition, the direct role of this compound is an area of ongoing investigation. Related research on other naphthyridine derivatives provides a basis for exploring this potential mechanism.

3 Structure-Activity Relationship (SAR) Studies in Anticancer Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the 1,7-naphthyridine scaffold. Research into fused pentacyclic 13H-benzo[f]chromeno[4,3-b] acs.orgnih.govnaphthyridines has identified several compounds with potent cytotoxic activities against a range of human cancer cell lines. nih.gov

In the development of fibroblast growth factor receptor (FGFR) inhibitors, SAR studies of novel 1,5- and 1,7-naphthyridine series led to the identification of compounds with nanomolar affinity for FGFR1, 2, 3, and 4. aacrjournals.org Similarly, extensive SAR exploration of 1,7-naphthyridine-3-carbonitriles was conducted to improve their efficacy as Tpl2 kinase inhibitors. nih.govmdpi.com For Ras pathway inhibition, SAR studies on the 1,7-naphthyridine scaffold were instrumental in discovering HH0043, a potent SOS1 inhibitor with favorable pharmacokinetic properties and significant in vivo antitumor effects. nih.gov These studies typically involve modifying substituents at various positions on the naphthyridine core to enhance target affinity, selectivity, and drug-like properties. nih.gov

Other Potential Biological Activities

Anti-inflammatory Activity

While direct in vitro anti-inflammatory studies on this compound are limited, research on related naphthyridine isomers suggests a promising potential for this class of compounds. For instance, certain 1,5-naphthyridine (B1222797) and 1,6-naphthyridine derivatives have demonstrated significant anti-inflammatory effects. These compounds have been shown to strongly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7). The IC50 values for this inhibition ranged from 7.73 to 15.09 μM nih.gov. Furthermore, studies on 1,6-naphthyridine alkaloid dimers, alopecuroides B and C, revealed a marked reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-induced RAW 264.7 cells nih.gov.

A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been investigated for its potential role in periodontitis, a chronic inflammatory disease. This compound was found to reduce the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key molecule involved in the inflammatory processes leading to bone loss in periodontitis. This finding suggests an indirect anti-inflammatory activity by modulating inflammatory pathways nih.gov.

Table 1: In Vitro Anti-inflammatory Activity of Naphthyridine Derivatives

| Compound Class | Assay | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine Derivatives | Nitric Oxide (NO) Production | RAW 264.7 | IC50 = 7.73–15.09 μM | nih.gov |

| 1,6-Naphthyridine Alkaloid Dimers | Cytokine Level (TNF-α, IL-6) | RAW 264.7 | Significant reduction | nih.gov |

Analgesic Effects

The analgesic potential of naphthyridine derivatives has been primarily explored within the 1,8-naphthyridine isomer class. Various studies have consistently reported the analgesic properties of these compounds, suggesting that the naphthyridine scaffold is a viable starting point for the development of new pain management therapies researchgate.netresearchgate.net. However, specific in vitro studies detailing the analgesic mechanisms of this compound derivatives are not yet readily available in the scientific literature. Further research is needed to investigate the direct analgesic effects and the underlying molecular targets of this specific subclass of naphthyridines.

Neurological and Psychotropic Activities

Certain naturally occurring naphthyridine alkaloids have been shown to exert effects on the central nervous system. For example, some indolo nih.govmdpi.comnaphthyridine alkaloids have exhibited hypnotic, curare-like, sedative, and hypotensive activities in preclinical studies nih.gov. These findings indicate that the naphthyridine core can be a privileged structure for interacting with neurological targets. While these activities have not been specifically reported for this compound derivatives, the general neurotropic potential of the broader naphthyridine family warrants further investigation into this specific chemical space.

Anti-hypertensive Activity

The potential for naphthyridine derivatives to act as anti-hypertensive agents has been explored, primarily through the investigation of their vasorelaxant properties. A series of 1,8-naphthyridine derivatives were synthesized and evaluated for their ability to relax pre-contracted aortic rings. Several of these compounds demonstrated significant vasorelaxing activity, with one derivative showing a pIC50 value of 6.92 nih.gov. The mechanism of action for some of these compounds was suggested to be through the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels nih.gov. Although these studies were not conducted on this compound derivatives, they provide a strong rationale for exploring the anti-hypertensive potential within this subclass, particularly focusing on their effects on vascular tone and related signaling pathways.

Anti-allergic Properties

The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of anti-allergic agents. Research in this area has focused on the synthesis and evaluation of derivatives for their antihistaminic properties researchgate.net. While specific in vitro data on the anti-allergic effects of this compound derivatives is currently lacking in the published literature, the established anti-allergic potential of the broader naphthyridine class suggests that this is a worthwhile area for future research. Investigations could focus on the ability of these compounds to inhibit histamine release from mast cells or to act as antagonists at histamine receptors.

Antimalarial Activity

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including naphthyridine derivatives. In vitro studies have demonstrated the potential of this chemical class against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A naturally occurring 2,7-naphthyridine (B1199556) derivative, Hadranthine A, exhibited an IC50 value of 120 ng/mL against a chloroquine-resistant strain of P. falciparum nih.gov. More closely related to the target compound, a series of 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were found to be selective inhibitors of the malaria parasite's protein farnesyltransferase (PFT). Several of these compounds displayed potent activity in the low nanomolar range nih.gov. This highlights the potential of the cyano-naphthyridine scaffold in antimalarial drug discovery.

Table 2: In Vitro Antimalarial Activity of Naphthyridine Derivatives

| Compound Class | Target | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|---|

| 2,7-Naphthyridine Derivative (Hadranthine A) | Not specified | Chloroquine-resistant | 120 ng/mL | nih.gov |

Potential as PDE10A Inhibitors

Research into the therapeutic potential of naphthyridine derivatives has identified a subset of these compounds as promising inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is predominantly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, a key pathway in cellular communication. Inhibition of PDE10A is a therapeutic strategy being explored for the treatment of certain neuropsychiatric disorders. While specific in vitro studies on "this compound" as a PDE10A inhibitor are not extensively detailed in publicly available literature, research on analogous naphthyridine structures provides insight into the potential of this chemical class.

A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit PDE10A. nih.gov These in vitro studies are crucial for determining the potency and structure-activity relationships (SAR) of these compounds. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The general structure-activity relationship for these naphthyridine-based PDE10A inhibitors indicates that modifications to the core naphthyridine scaffold and its substituents can significantly impact inhibitory potency. For instance, the nature and position of substituent groups on the naphthyridine ring system are critical for effective binding to the active site of the PDE10A enzyme.

Further in vitro evaluation of novel analogues is a standard part of the drug discovery process to identify compounds with high potency for PDE10A. nih.gov Such studies involve screening newly synthesized compounds against the target enzyme and determining their IC50 values. This process helps in refining the chemical structure to optimize for potency and selectivity.

The molecular mechanism of inhibition by these compounds generally involves binding to the active site of the PDE10A enzyme, thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an increase in the intracellular concentrations of these second messengers, which in turn modulates the activity of downstream signaling pathways.

It is important to note that while the naphthyridine scaffold is a promising starting point for the development of PDE10A inhibitors, extensive medicinal chemistry efforts are required to identify specific derivatives with the desired pharmacological profile. The data from in vitro studies are the foundational step in this process, guiding the design and synthesis of new and more effective compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic environment of a molecule, which is fundamental to understanding its intrinsic properties and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study naphthyridine derivatives to predict their geometry, stability, and reactivity.

Theoretical studies on aza-derivatives of naphthalene, which include the isomeric 1,7-diazanaphthalene, have utilized DFT to determine their total energies and relative stabilities. nih.gov For instance, calculations can reveal that isomers with specific nitrogen placements, such as 1,7- and 1,8-diazanaphthalene, are more stable in their neutral state based on their lower total energy values. nih.gov Such studies provide a foundational understanding of the inherent stability of the 1,7-naphthyridine (B1217170) core.

DFT calculations are also instrumental in determining the electronic properties of novel synthesized compounds. For example, the equilibrium geometry of a complex molecule like 5-methyl-8H-benzo[h]chromeno[2,3-b] nih.govresearchgate.net naphthyridine-6(5H),8-dione has been investigated using DFT at the B3LYP/6-311G(d,p) level of theory. researchgate.net These calculations yield crucial data on total energy and Mulliken atomic charges, which are vital for understanding the molecule's electronic distribution. researchgate.net

Furthermore, DFT studies on substituted 1,8-naphthyridines have been conducted to relate their electronic properties to their observed biological activities, such as cytotoxicity. researchgate.netresearchgate.net By calculating the electronic properties of a series of derivatives, researchers can establish a quantitative structure-activity relationship (QSAR), providing a predictive model for designing more potent compounds. researchgate.netresearchgate.net The B3LYP functional is often employed in these studies as it has been shown to provide theoretical predictions that correlate well with experimental findings. researchgate.net

Table 1: Theoretical Total Energy of Naphthalene and its Aza-Derivatives

| Compound | Total Energy (kcal/mol) |

| Naphthalene | - |

| 1-AN | - |

| 1,2-DAN | - |

| 1,3-DAN | -11,379.88 |

| 1,4-DAN | - |

| 1,5-DAN | - |

| 1,6-DAN | - |